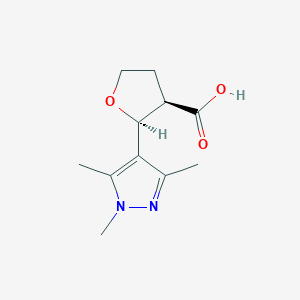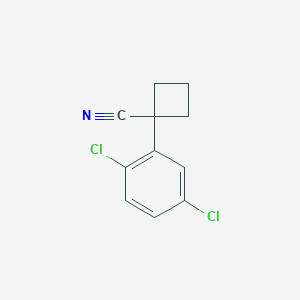
1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C12H12FN and a molecular weight of 189.23 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Métodos De Preparación
The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile typically involves the reaction of 5-fluoro-2-methylbenzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific diseases, often utilizes this compound.
Industry: It is used in the production of specialty chemicals, including intermediates for the synthesis of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity.
Comparación Con Compuestos Similares
1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclobutanecarbonitrile: This compound has a similar structure but lacks the methyl group, which can affect its reactivity and biological activity.
1-(5-Chloro-2-methylphenyl)cyclobutanecarbonitrile: The chlorine atom in this compound can lead to different chemical and biological properties compared to the fluorine atom in this compound.
1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile: The cyclopentane ring in this compound provides different steric and electronic effects compared to the cyclobutane ring.
These comparisons highlight the unique features of this compound, such as its specific fluorine substitution and cyclobutane ring structure, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12FN |
|---|---|
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
1-(5-fluoro-2-methylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12FN/c1-9-3-4-10(13)7-11(9)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
OOKVEGBVSDNUCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)C2(CCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene](/img/structure/B11721982.png)



![(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722014.png)





![(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol](/img/structure/B11722042.png)


